rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride
Overview
Description
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its cyclopropane ring structure, which is substituted with a phenyl group and a sulfonyl chloride group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Scientific Research Applications
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of phenylcyclopropane with chlorosulfonic acid under controlled conditions to yield the desired product. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced products.
Oxidation Reactions: Oxidation of the phenyl group or the cyclopropane ring can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonyl hydrides, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
- rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropane-1-sulfonyl chloride
- rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde
Uniqueness
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the phenyl group enhances its stability and potential for π-π interactions, while the sulfonyl chloride group provides a reactive site for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOIQPPYDWSBG-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-43-9 | |
Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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